Triundecylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-di(undecyl)undecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H69N/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-33H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIFGNLZAYFLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN(CCCCCCCCCCC)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H69N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546729 | |

| Record name | N,N-Diundecylundecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42910-16-7 | |

| Record name | N,N-Diundecylundecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triundecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Triundecylamine: A Comprehensive Technical Guide for Advanced Research and Development

Abstract

Triundecylamine, a tertiary amine with three undecyl chains, is a lipophilic molecule with significant potential in materials science and pharmaceutical development. Its long alkyl chains impart unique solubility and interfacial properties, making it a candidate for applications ranging from nanoparticle stabilization to a hydrophobic ion-pairing agent in drug delivery systems. This guide provides a detailed exploration of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous long-chain amines and fundamental chemical principles to provide a robust technical overview.

Introduction: The Significance of Long-Chain Tertiary Amines

Tertiary amines are a class of organic compounds derived from ammonia by replacing all three hydrogen atoms with organic substituents. This compound, with its three C11 alkyl chains, belongs to the sub-class of long-chain tertiary amines. These molecules are characterized by a sterically hindered, yet nucleophilic, nitrogen atom surrounded by a nonpolar, hydrophobic environment. This unique combination of a polar "head" (the nitrogen atom) and a nonpolar "tail" (the alkyl chains) gives rise to their utility as surface-active agents, corrosion inhibitors, and versatile intermediates in organic synthesis. In the context of drug development, the lipophilicity and potential for ionic interactions make long-chain amines like this compound valuable for formulating and delivering poorly soluble active pharmaceutical ingredients (APIs). They can act as excipients that enhance drug solubility, permeability, and stability.

Chemical Structure and Physicochemical Properties

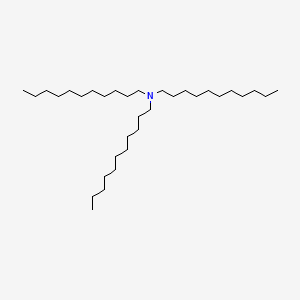

The chemical structure of this compound consists of a central nitrogen atom bonded to three undecyl (C11H23) chains.

Caption: Chemical structure of this compound (N,N-diundecylundecan-1-amine).

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (C33H69N) | Tridodecylamine (C36H75N) | Reference |

| CAS Number | 5903-03-7 | 102-87-4 | PubChem |

| Molecular Formula | C33H69N | C36H75N | PubChem |

| Molecular Weight | 479.9 g/mol | 522.0 g/mol | PubChem |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Clear slightly yellow liquid | [1] |

| Melting Point | Not available (expected to be a low-melting solid) | 16 °C | [1] |

| Boiling Point | Not available (expected to be >300 °C at atmospheric pressure) | 220-228 °C at 0.03 mmHg | [1] |

| Density | Not available (expected to be ~0.82 g/mL) | 0.821 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene) | Not miscible or difficult to mix with water. | [1] |

Note: Specific experimental data for this compound is scarce. The provided values are estimations based on the properties of the homologous compound tridodecylamine and general trends for long-chain amines.

Spectroscopic Characterization (Predicted):

-

1H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It would likely show a triplet corresponding to the terminal methyl (CH3) protons of the undecyl chains at approximately 0.9 ppm. A broad multiplet in the region of 1.2-1.4 ppm would be attributed to the methylene (CH2) protons of the long alkyl chains. A triplet at around 2.2-2.4 ppm would correspond to the methylene protons adjacent to the nitrogen atom (α-protons).

-

13C NMR: The carbon-13 NMR spectrum would exhibit a peak for the terminal methyl carbon around 14 ppm. Several peaks between 22 and 32 ppm would correspond to the different methylene carbons of the undecyl chains. The carbon atom alpha to the nitrogen would appear further downfield, likely in the range of 50-60 ppm.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) at m/z 479.9 would be expected, although it may be of low intensity due to the facile fragmentation of the long alkyl chains. Common fragmentation patterns would involve the loss of alkyl radicals, leading to prominent peaks at M-155 (loss of a C11H23 radical) and other fragment ions resulting from C-C bond cleavage along the alkyl chains.

Synthesis and Reactivity

3.1. General Synthetic Approach

This compound can be synthesized through several established methods for the preparation of tertiary amines. A common and industrially scalable approach is the reductive amination of undecanal with diundecylamine, or the direct alkylation of undecylamine with undecyl halides. A plausible laboratory-scale synthesis involves the reaction of undecylamine with two equivalents of an undecyl halide, such as 1-bromoundecane, in the presence of a non-nucleophilic base to scavenge the hydrohalic acid byproduct.

Caption: Plausible synthetic pathway for this compound via nucleophilic substitution.

Experimental Protocol: Synthesis of this compound (Illustrative)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add undecylamine (1.0 eq.), 1-bromoundecane (2.2 eq.), and anhydrous potassium carbonate (2.5 eq.).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the product with a nonpolar organic solvent like hexane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

3.2. Reactivity

The reactivity of this compound is primarily governed by the lone pair of electrons on the nitrogen atom.

-

Basicity: Like other tertiary amines, this compound is a weak base and can be protonated by strong acids to form triundecylammonium salts. This property is crucial for its application as an ion-pairing agent.

-

Nucleophilicity: The nitrogen atom is nucleophilic, but the bulky undecyl groups provide significant steric hindrance, which can slow down its reaction with electrophiles compared to less hindered tertiary amines.

-

Oxidation: this compound can be oxidized to the corresponding N-oxide by reacting with oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Applications in Research and Drug Development

While specific documented applications of this compound are not abundant, its chemical properties suggest its utility in several areas, particularly in materials science and pharmaceutical sciences.

4.1. Nanoparticle Stabilization and Synthesis

Long-chain alkylamines are widely used as capping agents or stabilizers in the synthesis of nanoparticles.[2] The lone pair of electrons on the nitrogen atom can coordinate to the surface of metal or metal oxide nanoparticles, while the long, hydrophobic undecyl chains extend into the solvent, providing a steric barrier that prevents aggregation and controls the particle size and shape.[3] The use of dodecylamine in the synthesis of palladium nanoparticles has been reported, highlighting the effectiveness of long-chain amines in this application.[2][3] this compound, with its three long alkyl chains, is expected to be an excellent stabilizer for nanoparticles in nonpolar solvents, leading to stable dispersions that are crucial for applications in catalysis, electronics, and nanomedicine.[4]

Experimental Workflow: Nanoparticle Synthesis using this compound as a Stabilizer

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties and Emerging Applications of Ruthenium Nanoclusters – ScienceOpen [scienceopen.com]

Triundecylamine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Triundecylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (C₃₃H₆₉N), a tertiary amine with significant applications as a surfactant, corrosion inhibitor, and chemical intermediate.[1] Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple protocols to offer mechanistic insights and the rationale behind experimental choices. We detail a robust synthetic route via reductive amination, followed by a multi-technique approach for structural verification, purity assessment, and thermal analysis. Each section integrates field-proven insights with authoritative references to ensure a self-validating and reliable resource.

Introduction to this compound

This compound is a symmetrical tertiary amine consisting of a central nitrogen atom bonded to three undecyl (C₁₁) chains. Its long, nonpolar alkyl groups confer significant hydrophobic character, making it effective in applications requiring surface activity or solubility in nonpolar media.

Table 1: Core Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₃H₆₉N | [2] |

| Molecular Weight | 479.92 g/mol | [2] |

| CAS Number | 42910-16-7 | [2] |

| Appearance | Varies; often a liquid or low-melting solid | - |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

| Predicted XlogP | 15.4 | [4] |

Its primary industrial uses include roles as a corrosion inhibitor in lubricants and metalworking fluids, an additive in drilling fluids for the oil and gas industry, and as a precursor for synthesizing quaternary ammonium salts used in disinfectants and fabric softeners.[1]

Synthesis and Purification

The synthesis of tertiary amines can be approached through various methods, but direct multiple alkylations of primary amines often result in poor selectivity and a mixture of products.[5] Therefore, reductive amination stands out as a highly controlled and efficient strategy for preparing asymmetrically and symmetrically substituted tertiary amines.[6][7]

Strategic Approach: The Power of Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[5][8] This method is superior to direct alkylation because the formation of the iminium ion intermediate is a controlled, single-addition event, preventing the over-alkylation common with alkyl halides.[5]

For the synthesis of this compound, a two-step sequential reductive amination starting from undecylamine offers a clean and high-yielding pathway. The process involves first synthesizing the secondary amine (diundecylamine) and then reacting it further to obtain the tertiary product.

Synthetic Workflow Diagram

Caption: Sequential reductive amination for this compound synthesis.

Experimental Protocol: Synthesis via Reductive Amination

This protocol details the synthesis of diundecylamine, followed by its conversion to this compound.

Materials:

-

Undecylamine (CAS: 7307-55-3)[9]

-

Undecanal

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Acetic Acid (glacial)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Diundecylamine

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve undecylamine (1.0 eq) in anhydrous methanol.

-

Add undecanal (1.05 eq) to the solution and stir.

-

Add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate via TLC or GC-MS.

-

Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.2 eq) portion-wise. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine in the presence of the unreacted aldehyde, minimizing side reactions.[5]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude diundecylamine.

Step 2: Synthesis of this compound

-

Dissolve the crude diundecylamine (1.0 eq) from Step 1 in anhydrous methanol.

-

Add undecanal (1.05 eq) and a catalytic amount of glacial acetic acid.

-

Stir at room temperature for 2-3 hours until iminium ion formation is complete.

-

Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor reaction completion by GC-MS.

-

Perform the same workup procedure as described in Step 1 (quenching, extraction, washing, drying, and concentration) to obtain crude this compound.

Purification Protocol: Flash Column Chromatography

-

Prepare a silica gel column using a suitable nonpolar eluent system (e.g., hexane/ethyl acetate gradient, starting with 100% hexane).

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the column.

-

Elute the column with the solvent system, gradually increasing polarity if necessary.

-

Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Comprehensive Characterization Workflow

Confirming the identity, purity, and properties of the synthesized this compound requires a suite of analytical techniques. Each method provides a unique and complementary piece of structural or physical information.

Characterization Workflow Diagram

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Elucidation

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR measures the absorption of infrared radiation by the molecule's bonds, identifying the functional groups present.

-

Expected Result: The most critical diagnostic feature for this compound is the absence of N-H stretching bands in the 3300-3500 cm⁻¹ region.[10][11] This definitively distinguishes the tertiary amine product from any primary or secondary amine starting materials or intermediates.[12] Other expected peaks include strong C-H stretching vibrations around 2850-2960 cm⁻¹ from the alkyl chains and a C-N stretching band in the 1020-1250 cm⁻¹ region.[12][13]

-

Protocol:

-

Acquire a background spectrum of the empty ATR crystal or KBr pellet.

-

Apply a small drop of the purified liquid this compound onto the ATR crystal or prepare a KBr pellet.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Analyze the spectrum for the characteristic peaks, focusing on the absence of the N-H stretch.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

-

Expected Result:

-

¹H NMR: The spectrum should be relatively simple, showing signals corresponding to the protons of the three identical undecyl chains. Expected signals include a triplet around 0.8-0.9 ppm (terminal -CH₃ groups), a broad multiplet around 1.2-1.4 ppm (internal -CH₂- groups), and a triplet around 2.2-2.4 ppm for the -CH₂- groups directly attached to the nitrogen atom (α-protons).

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon environment in the undecyl chain, including a peak for the terminal methyl carbon (~14 ppm) and a signal for the α-carbon (~50-60 ppm).

-

-

Protocol:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

-

C. Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental formula. Fragmentation patterns provide structural clues.

-

Expected Result: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 480.9.[4] Under harsher conditions like Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z 479.9 may be weak or absent.[14] The dominant fragmentation pathway for tertiary amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would result in a major fragment ion from the loss of a decyl radical (C₁₀H₂₁).[14]

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into the mass spectrometer or inject it via an LC or GC system.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum for the molecular ion and characteristic fragment peaks.

-

Chromatographic Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated components are then analyzed by a mass spectrometer.[15]

-

Application: GC-MS is the ideal technique to assess the purity of this compound. It can separate the final product from residual starting materials (undecylamine, diundecylamine), solvent, and any side products. The retention time confirms the identity against a standard, while the peak area provides a quantitative measure of purity.[14][16]

-

Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) into the GC-MS instrument equipped with a suitable capillary column (e.g., DB-5MS).

-

Run a temperature program that ramps from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) to elute all components.

-

Analyze the resulting chromatogram for a single major peak corresponding to this compound and identify any minor peaks using their mass spectra.

-

Thermal Property Analysis

A. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17]

-

Application: This analysis determines the thermal stability and decomposition profile of this compound. The onset temperature of mass loss indicates the point at which the compound begins to degrade.[18]

-

Protocol:

-

Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to an elevated temperature (e.g., 600 °C).

-

Plot the percentage of mass loss versus temperature.

-

B. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18]

-

Application: DSC is used to identify thermal transitions such as melting point (endothermic event) and crystallization (exothermic event). This provides critical information about the physical state and purity of the material.[19]

-

Protocol:

-

Seal a small, accurately weighed amount of the sample (2-5 mg) in an aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, then cool it at the same rate.

-

Analyze the resulting thermogram for endothermic or exothermic peaks corresponding to phase transitions.

-

Data Summary

Table 2: Expected Analytical Characterization Data for this compound

| Technique | Parameter | Expected Result |

| FTIR | N-H Stretch | Absent in 3300-3500 cm⁻¹ region |

| C-H Stretch | Strong absorption at ~2850-2960 cm⁻¹ | |

| ¹H NMR | α-CH₂ Protons | Triplet at ~2.2-2.4 ppm |

| Terminal CH₃ Protons | Triplet at ~0.8-0.9 ppm | |

| ¹³C NMR | α-Carbon | Signal at ~50-60 ppm |

| Mass Spec (ESI+) | Molecular Ion | [M+H]⁺ at m/z 480.9 |

| GC-MS | Purity | >96% (as determined by peak area) |

| TGA | Decomposition | Onset of decomposition >200 °C (expected) |

| DSC | Melting Point | Sharp endothermic peak (if solid at RT) |

Safety, Handling, and Storage

This compound, like many amines, requires careful handling.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[20] Work in a well-ventilated area or a chemical fume hood.[21]

-

Hazards: May cause skin and serious eye irritation.[2][20] Avoid inhalation of vapors.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[21] For skin contact, wash with plenty of soap and water. If inhaled, move to fresh air.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21] this compound may be air-sensitive.[2]

-

Spill & Disposal: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a suitable container for chemical waste disposal. Dispose of contents and container in accordance with local, regional, and national regulations.

References

- Macmillan, D. W. C., et al. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.

- LabSolu. (n.d.). This compound.

- Chrominfo. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- ChemHelpASAP. (2020).

- ChemHelpASAP. (2019). synthesis of tertiary amines. YouTube.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Santa Cruz Biotechnology. (2022).

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- LibreTexts. (2020). 21.

- University of Calgary. (n.d.). IR: amines.

- University of Wisconsin-Platteville. (n.d.). Amine infrared spectra.

- ResearchGate. (n.d.). FTIR spectra of the C–H stretching absorbance in tertiary amine groups.

- ChemicalBook. (2024). This compound | 42910-16-7.

- TCI Chemicals. (n.d.).

- Spectrum Chemical. (2019).

- Sigma-Aldrich. (2024).

- Tan, L. K., & Tay, B. T. (n.d.). Identification of Trialkylamine Homologues in Tridodecylamine Distillates Using Chemical Ionization and Electron Impact Ionization Gas Chromatography/Mass Spectrometry.

- MySkinRecipes. (n.d.). This compound.

- CAS. (n.d.). Undecylamine. CAS Common Chemistry.

- BenchChem. (n.d.). Undecylamine | 7307-55-3.

- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.

- RJ Lee Group. (n.d.).

- Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

- PubChem. (n.d.). This compound (C33H69N). PubChemLite.

- Celebration of Scholarship. (n.d.). GCMS VS HPLC.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis.

- CymitQuimica. (n.d.). CAS 7307-55-3: Undecylamine.

- ChemicalBook. (2025). N-UNDECYLAMINE | 7307-55-3.

- ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.

- Sigma-Aldrich. (n.d.). Undecylamine = 98.0 GC 7307-55-3.

- MDPI. (2019).

Sources

- 1. This compound [myskinrecipes.com]

- 2. labsolu.ca [labsolu.ca]

- 3. CAS 7307-55-3: Undecylamine | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C33H69N) [pubchemlite.lcsb.uni.lu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 14. researchgate.net [researchgate.net]

- 15. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]

- 16. mdpi.com [mdpi.com]

- 17. rjleegroup.com [rjleegroup.com]

- 18. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. tcichemicals.com [tcichemicals.com]

- 21. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Physical Properties of Long-Chain Tertiary Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive exploration of the core physical properties of long-chain tertiary amines. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-property relationships that govern the behavior of these versatile molecules. We will examine key physical parameters, outline detailed experimental methodologies for their determination, and discuss their implications in pharmaceutical applications, supported by authoritative references.

Introduction: The Significance of Long-Chain Tertiary Amines

Long-chain tertiary amines, characterized by a nitrogen atom bonded to three alkyl chains of eight or more carbons, are of significant interest in various scientific fields, particularly in pharmaceutical sciences. Their unique combination of a polar head group (the tertiary amine) and a large, nonpolar tail gives rise to distinct physical properties that are leveraged in drug formulation and delivery.[1] For instance, their surfactant-like nature is exploited in the formation of drug delivery systems, and their basicity allows them to act as ion-pairing agents in drug analysis. A thorough understanding of their physical properties is therefore paramount for their effective application.

This guide will provide an in-depth analysis of the boiling points, melting points, solubility, and spectroscopic characteristics of these compounds. We will also present detailed, field-proven protocols for the accurate measurement of these properties, ensuring a foundation of scientific integrity and reproducibility.

The Molecular Architecture: Understanding Intermolecular Forces

The physical properties of long-chain tertiary amines are a direct consequence of the intermolecular forces at play. Unlike primary and secondary amines, tertiary amines lack a hydrogen atom directly bonded to the nitrogen. This structural feature has profound implications:

-

Absence of Hydrogen Bonding: Tertiary amines cannot act as hydrogen bond donors, which significantly lowers their boiling points compared to primary and secondary amines of similar molecular weight. This is a key differentiator in their physical behavior.

-

Van der Waals Forces: The dominant intermolecular forces in long-chain tertiary amines are London dispersion forces, a type of van der Waals force. The strength of these forces increases with the length of the alkyl chains, leading to higher boiling and melting points as the molecular weight increases.

-

Dipole-Dipole Interactions: The nitrogen atom with its lone pair of electrons introduces a dipole moment to the molecule, leading to dipole-dipole interactions, although these are weaker than hydrogen bonds.

The interplay of these forces dictates the physical state, volatility, and solubility of long-chain tertiary amines.

Boiling Point: A Tale of Two Forces

The boiling point of a long-chain tertiary amine is primarily determined by the strength of its intermolecular Van der Waals forces. As the length of the alkyl chains increases, the surface area of the molecule and the number of electrons increase, leading to stronger dispersion forces that require more energy to overcome.

Comparative Analysis

To illustrate this, let's compare the boiling points of amines with similar molecular weights but different substitution patterns. A primary amine can form hydrogen bonds, giving it a significantly higher boiling point than a tertiary amine of the same carbon number.

| Compound | Type | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Tridecylamine | Primary | 199.38 | 265[2][3] |

| Ditridecylamine | Secondary | 381.72 | 461.8 |

| Trioctylamine | Tertiary | 353.67 | 365-367[4][5][6] |

| Tridodecylamine | Tertiary | 522.00 | 220-228 (at 0.03 mmHg)[7][8][9] |

Note: Boiling point for Tridodecylamine is given at reduced pressure due to its high molecular weight.

Experimental Determination of Boiling Point

For high-boiling liquids like long-chain tertiary amines, the Thiele tube method is a reliable and resource-efficient technique for determining the boiling point.

-

Sample Preparation: Place a small amount (0.5-1 mL) of the liquid amine into a small test tube.

-

Capillary Insertion: Insert a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the oil level is above the side arm. Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot air gun.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10][11][12][13][14]

Melting Point: The Transition from Solid to Liquid

For long-chain tertiary amines that are solid at room temperature, the melting point is a crucial physical constant for identification and purity assessment. Similar to boiling points, melting points generally increase with the length of the alkyl chains due to stronger Van der Waals forces.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Tridecylamine | 199.38 | 30-32[3][15] |

| Ditridecylamine | 381.72 | 56.5[16] |

| Trioctylamine | 353.67 | -34[4][17] |

| Tridodecylamine | 522.00 | 15.7-16[7][8][18] |

Note: Trioctylamine is a liquid at room temperature.

Experimental Determination of Melting Point

For waxy or crystalline solids, the capillary melting point method is standard. For amorphous or waxy solids that are difficult to pack into a capillary, the cooling curve method can be employed.

-

Sample Preparation: Ensure the solid amine is dry and finely powdered. If the sample is a waxy solid, it can be gently melted and drawn into the capillary tube.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount. Tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Heating and Observation: Heat the block rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Measurement: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[1][13][19]

-

Melting the Sample: Place a sufficient amount of the waxy solid in a test tube and heat it gently in a water bath until it is completely molten and the temperature is about 10-15°C above the expected melting point.

-

Cooling and Recording: Remove the test tube from the heat and place it in a beaker to cool in the air. Record the temperature at regular intervals (e.g., every 30 seconds).

-

Data Plotting: Plot a graph of temperature versus time.

-

Melting Point Determination: The temperature will decrease steadily and then plateau (remain constant) as the substance solidifies. This plateau temperature is the melting point of the wax.[20][21][22]

Solubility: The "Like Dissolves Like" Principle in Action

The solubility of long-chain tertiary amines is governed by the principle of "like dissolves like." The long, nonpolar alkyl chains make these compounds highly soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.

Solubility in Water

The solubility of long-chain tertiary amines in water is very low.[6][23] While the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor with water molecules, the large hydrophobic alkyl chains dominate, leading to immiscibility.

Solubility in Organic Solvents

Long-chain tertiary amines are generally soluble in a range of organic solvents.

| Solvent | Trioctylamine Solubility | Tridodecylamine Solubility |

| Chloroform | Miscible[6][24] | Soluble |

| Diethyl Ether | Soluble | Soluble |

| Ethanol | Soluble[17] | Soluble |

| Methanol | Slightly Soluble | Sparingly Soluble |

| Acetone | Soluble | Soluble |

| Benzene | Soluble | Soluble |

Experimental Determination of Solubility

A straightforward method to determine the qualitative solubility of a long-chain tertiary amine is as follows:

-

Sample Preparation: In a small test tube, add approximately 0.1 g of the solid amine or 0.2 mL of the liquid amine.

-

Solvent Addition: Add 3 mL of the chosen solvent to the test tube.

-

Observation: Vigorously shake the test tube for about 30 seconds.

-

Classification:

-

Soluble: If the amine dissolves completely.

-

Slightly Soluble: If the amine partially dissolves.

-

Insoluble: If the amine does not dissolve.

-

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and identification of long-chain tertiary amines.

Infrared (IR) Spectroscopy

The most significant feature in the IR spectrum of a tertiary amine is the absence of N-H stretching bands in the region of 3300-3500 cm⁻¹. This clearly distinguishes them from primary and secondary amines. Key absorptions for long-chain tertiary amines include:

-

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region due to the numerous C-H bonds in the long alkyl chains.

-

C-N stretching: A medium to weak absorption in the 1050-1250 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a long-chain tertiary amine is characterized by:

-

A triplet around 0.8-0.9 ppm corresponding to the terminal methyl (CH₃) groups.

-

A large, broad multiplet between 1.2-1.6 ppm from the internal methylene (CH₂) groups of the alkyl chains.

-

A triplet around 2.2-2.5 ppm for the methylene (CH₂) groups directly attached to the nitrogen atom.

-

-

¹³C NMR: The carbon NMR spectrum will show:

-

A peak around 14 ppm for the terminal methyl carbons.

-

A series of peaks between 22-32 ppm for the internal methylene carbons.

-

A peak around 50-60 ppm for the methylene carbons bonded to the nitrogen.

-

Mass Spectrometry (MS)

The molecular ion peak (M⁺) in the mass spectrum of a tertiary amine will have an odd m/z value, consistent with the nitrogen rule (an odd number of nitrogen atoms results in an odd molecular weight). Fragmentation patterns are often dominated by α-cleavage, where the bond between the α- and β-carbons to the nitrogen is broken, leading to the formation of a stable iminium ion.

Applications in Drug Development

The unique physical properties of long-chain tertiary amines make them valuable in several areas of drug development:

-

Drug Delivery Systems: Their amphiphilic nature allows them to self-assemble into micelles or liposomes, which can encapsulate poorly water-soluble drugs and enhance their bioavailability.

-

Ion-Pairing Agents: In reverse-phase high-performance liquid chromatography (HPLC), they can be used as ion-pairing reagents to improve the retention and separation of acidic drugs.

-

Pharmaceutical Intermediates: They serve as key starting materials and intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[24]

Safety and Handling

Long-chain tertiary amines require careful handling due to their potential toxicity and irritant properties.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of potential for aerosol generation, a respirator may be necessary.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for a specific long-chain tertiary amine before handling.

Conclusion

The physical properties of long-chain tertiary amines are a direct reflection of their molecular structure. The absence of hydrogen bonding and the dominance of Van der Waals forces are key to understanding their behavior. This guide has provided a comprehensive overview of their boiling points, melting points, solubility, and spectroscopic characteristics, along with detailed experimental protocols for their determination. A thorough grasp of these fundamental properties is essential for leveraging the full potential of these important molecules in research, particularly in the ever-evolving field of drug development.

References

-

Wikipedia. Trioctylamine. [Link]

-

Ataman Kimya. TRIOCTYLAMINE. [Link]

-

PubChem. Tri-n-dodecylamine. [Link]

-

PubChem. Trioctylamine. [Link]

-

The Good Scents Company. tridecyl amine, 2869-34-3. [Link]

-

LookChem. Ditridecylamine. [Link]

-

Shanxian Chemical. Trioctylamine Supplier | Tertiary C8 Amine for Extraction Use. [Link]

-

Stenutz. tridecylamine. [Link]

-

Ralston, A. W., Hoerr, C. W., & DuBrow, P. L. (1944). SOLUBILITIES OF HIGH MOLECULAR WEIGHT SYMMETRICAL NORMAL ALIPHATIC TERTIARY AMINES. The Journal of Organic Chemistry, 09(03), 259–266. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of Alberta. BOILING POINT DETERMINATION. [Link]

-

Timstar. Melting Point: Using the Thiele Tube. [Link]

-

Quora. How is the melting point of wax determined?. [Link]

-

Waxpedia. Melting Point. [Link]

-

Solubility of Things. Trioctylamine. [Link]

-

LookChem. Trioctylamine. [Link]

-

Scribd. Melting Point of Wax Determination. [Link]

-

chymist.com. Micro Boiling Point Determination. [Link]

-

American Journal of Engineering Research (AJER). Determination of the Melting Point of Paraffin Wax Using Temperature Variation Test Method. [Link]

-

Cheméo. Chemical Properties of Tridodecylamine (CAS 102-87-4). [Link]

-

YouTube. CTC 114: Boiling Point Using a Thiele Tube Laboratory Video Part 1. [Link]

-

Hywax. Wax Melting Point: Best Temperatures for Stability, Performance & Quality. [Link]

-

National Institute of Standards and Technology. Tridodecylamine. [Link]

-

Cheméo. Chemical Properties of 1-Tridecanamine, N-tridecyl- (CAS 5910-75-8). [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

CORE. Organic Solvent Solubility Data Book. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

Sources

- 1. CAS 1116-76-3: Trioctylamine | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Tridecylamine 98 2869-34-3 [sigmaaldrich.com]

- 4. Trioctylamine - Wikipedia [en.wikipedia.org]

- 5. 1116-76-3・Trioctylamine・205-09272・209-09275[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 6. 1116-76-3 CAS MSDS (Tri-n-octylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 102-87-4 CAS MSDS (TRIDODECYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. TRIDODECYLAMINE CAS#: 102-87-4 [m.chemicalbook.com]

- 9. TRIDODECYLAMINE | 102-87-4 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. timstar.co.uk [timstar.co.uk]

- 13. chymist.com [chymist.com]

- 14. youtube.com [youtube.com]

- 15. Tridecylamine 98 2869-34-3 [sigmaaldrich.com]

- 16. Ditridecylamine|lookchem [lookchem.com]

- 17. Fatty Amine Trioctylamine For Sale | 1116-76-3 [whamine.com]

- 18. Tri-n-dodecylamine | C36H75N | CID 7624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Tridodecylamine (CAS 102-87-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 20. scribd.com [scribd.com]

- 21. ajer.org [ajer.org]

- 22. Wax Melting Point: Compare 100-195°F Ranges for Best Results - Hywax [hywax.com]

- 23. Trioctylamine | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Tri-n-octylamine CAS#: 1116-76-3 [m.chemicalbook.com]

- 25. pubs.acs.org [pubs.acs.org]

The Solubility Profile of Triundecylamine in Organic Solvents: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in the Application of Triundecylamine

This compound, a tertiary amine with three long alkyl chains, is a molecule of significant interest in various sectors of chemical and pharmaceutical sciences. Its utility often hinges on its behavior in solution, making a thorough understanding of its solubility in organic solvents a cornerstone for its effective application. In the realm of drug development, long-chain tertiary amines are explored for their potential in novel drug delivery systems, where they can enhance the stability and bioavailability of therapeutic agents.[1] Furthermore, they find application as ion-pairing reagents in sophisticated analytical techniques like high-performance liquid chromatography (HPLC), which are critical for the analysis of drug substances.[2][3]

The solubility of this compound dictates its formulation possibilities, its reactivity in synthetic processes, and its efficacy in separation and purification protocols. For researchers, scientists, and drug development professionals, a comprehensive grasp of its solubility profile is not merely academic; it is a practical necessity for designing robust experiments, developing effective formulations, and ensuring the reproducibility of results. This in-depth technical guide provides a detailed exploration of the solubility of this compound in a range of common organic solvents, grounded in the fundamental principles of physical chemistry and supported by field-proven experimental methodologies.

Theoretical Framework: Understanding the Molecular Basis of this compound Solubility

The solubility of any compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guidepost: polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4] this compound (C₃₃H₆₉N) possesses a distinct molecular architecture that influences its solubility behavior. Its structure is dominated by three long, nonpolar undecyl (C₁₁) chains, which impart a significant hydrophobic character to the molecule. The central nitrogen atom, with its lone pair of electrons, introduces a site of polarity, although this is sterically hindered by the bulky alkyl groups.

The key factors influencing the solubility of this compound are:

-

Van der Waals Forces: The extensive surface area of the three undecyl chains allows for significant London dispersion forces, a type of van der Waals interaction. These forces are the primary drivers for its solubility in nonpolar solvents.

-

Dipole-Dipole Interactions: The polarity of the C-N bonds results in a small molecular dipole moment. This allows for weak dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding: As a tertiary amine, this compound lacks a hydrogen atom directly bonded to the nitrogen. Therefore, it cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor through its nitrogen lone pair, allowing for some interaction with protic solvents.

Based on these molecular characteristics, a qualitative prediction of this compound's solubility in various organic solvent classes can be made.

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment based on chemical principles and data for analogous long-chain tertiary amines provides a valuable framework for solvent selection.

| Solvent Class | Solvent Examples | Predicted Solubility | Justification |

| Nonpolar Aliphatic | Hexane, Heptane | High | The dominant nonpolar alkyl chains of this compound interact favorably with the nonpolar solvent molecules through strong van der Waals forces.[5] |

| Nonpolar Aromatic | Toluene, Benzene | High | Similar to nonpolar aliphatic solvents, the primary interactions are van der Waals forces. The aromatic rings of the solvent can also induce dipoles in the alkyl chains of the solute, further promoting dissolution.[6] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can engage in dipole-dipole interactions with the polar C-N bonds of this compound.[7][8] |

| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | The polarity of these solvents allows for some dipole-dipole interactions, but the large nonpolar portion of this compound limits its solubility. |

| Polar Protic | Methanol, Ethanol | Low | While the nitrogen atom can act as a weak hydrogen bond acceptor, the extensive hydrophobic character of the undecyl chains leads to poor solvation by these highly polar, hydrogen-bonding solvents.[9][10] |

Experimental Determination of this compound Solubility: A Validated Protocol

Given the scarcity of published quantitative data, empirical determination of this compound solubility is often necessary. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal shake-flask method for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of sealed, screw-cap vials.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

-

Include a blank (solvent only) and a set of calibration standards prepared by dissolving known amounts of this compound in the solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm chemically resistant syringe filter (e.g., PTFE) to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute an aliquot of the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as gas chromatography with a flame ionization detector (GC-FID) or high-performance liquid chromatography with a suitable detector (e.g., evaporative light scattering detector, ELSD).

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor × 100) / Volume of original filtrate taken for dilution (mL)

-

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound in organic solvents, and understanding these is crucial for controlling and predicting its behavior.

Diagram of Influencing Factors

Caption: Key factors influencing the solubility of this compound.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[11] This is because the dissolution process is often endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of this compound and the solvent will lead to higher solubility.

-

Presence of Other Solutes: The presence of other substances in the solvent can either increase or decrease the solubility of this compound through various effects such as co-solvency or the common ion effect (if salts are present).

Conclusion

References

-

Chemistry Stack Exchange. (2016). lindane extraction from aqueous solution using hexane. [Link]

-

Wikipedia. (n.d.). Dichloromethane. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

ResearchGate. (2025). Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. [Link]

-

PubMed. (2019). 2,4,6-Triphenylaniline nanoemulsion formulation, optimization, and its application in type 2 diabetes mellitus. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethene with Trichloromethane (chloroform) and Methylbenzene (toluene) - IUPAC-NIST Solubilities Database. [Link]

-

National Institute of Standards and Technology. (n.d.). Trichloromethane (chloroform) with Water - IUPAC-NIST Solubilities Database. [Link]

-

Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

-

PubChem. (n.d.). Methanol. [Link]

-

RSC Publishing. (n.d.). Solubility of hex-1-ene, hexane and cyclohexane in liquid nitrogen. [Link]

-

Wikipedia. (n.d.). Toluene. [Link]

-

PubChem. (n.d.). Chloroform. [Link]

- Google Patents. (n.d.).

-

PubMed. (1999). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. [Link]

-

Nazarbayev University. (2025). Solubility Properties of Methanol in Inorganic Solvents. [Link]

-

American Chemical Society. (2019). Dichloromethane. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol with Mesitylene (1,3,5-trimethylbenzene) and Water - IUPAC-NIST Solubilities Database. [Link]

-

University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

-

PubChem. (n.d.). Toluene. [Link]

-

National Institute of Standards and Technology. (n.d.). Dichloromethane with Water - IUPAC-NIST Solubilities Database. [Link]

-

YouTube. (2021). Is CH3OH (Methanol) Soluble or Insoluble in Water?. [Link]

-

ResearchGate. (n.d.). Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. [https://www.researchgate.net/publication/271520111_Comparing_ion-pairing_reagents_and_counter_anions_for_ion-pair_reversed-phase_liquid_chromatographyelectrospray_ionization_mass_spectrometry_analysis_of_synthetic_oligonucleotides]([Link]_ oligonucleotides)

-

European Pharmaceutical Review. (2022). Research team discover new reaction for making tertiary amines. [Link]

-

PubChem. (n.d.). Dichloromethane. [Link]

-

National Institute of Standards and Technology. (n.d.). Dichloromethane with Water. [Link]

-

ResearchGate. (2023). Solubility Properties of Methanol in Organic Solvents. [Link]

-

National Institute of Standards and Technology. (n.d.). Methanol with Cyclohexane and Water - IUPAC-NIST Solubilities Database. [Link]

Sources

- 1. What Are Fatty Amines Used for in Medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. research.nu.edu.kz [research.nu.edu.kz]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Toluene - Wikipedia [en.wikipedia.org]

- 7. Dichloromethane - Wikipedia [en.wikipedia.org]

- 8. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

Triundecylamine: A Comprehensive Technical Guide for Researchers & Drug Development Professionals

This document provides an in-depth technical examination of triundecylamine, a symmetrical tertiary amine. Moving beyond basic identification, this guide synthesizes its core chemical data, structural significance, synthesis protocols, and key applications to provide a holistic understanding for researchers, scientists, and professionals in drug development. The narrative is built on the principles of causality in experimental design and is grounded in authoritative scientific references.

Core Molecular Identity: Formula and Weight

The foundational attributes of any chemical compound are its molecular formula and weight, which dictate its stoichiometric relationships and physical behavior. This compound is composed of a central nitrogen atom bonded to three identical undecyl (11-carbon) alkyl chains.

The substantial molecular weight, primarily contributed by the three long hydrocarbon chains, is a key determinant of its pronounced lipophilicity and low volatility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N,N-diundecylundecan-1-amine | [1] |

| CAS Number | 42910-16-7 | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Boiling Point | 245-250 °C @ 0.5 mmHg | [3] |

| Density | 0.82 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., hexane, toluene, dichloromethane) | [3] |

Molecular Architecture and its Implications

The structure of this compound is characterized by a sterically hindered nitrogen atom surrounded by three flexible, nonpolar undecyl chains. This unique architecture is directly responsible for its chemical behavior and applications. The nitrogen's lone pair of electrons imparts basicity and nucleophilicity, though these properties are sterically shielded by the bulky alkyl groups.

Caption: Simplified 2D structure of this compound.

The molecule's large, nonpolar surface area makes it highly lipophilic (hydrophobic), driving its utility as a surfactant, capping agent, and phase-transfer catalyst where interaction with organic phases or nonpolar surfaces is critical.

Synthesis Methodology: An N-Alkylation Protocol

The synthesis of symmetrical tertiary amines like this compound is commonly achieved through the exhaustive N-alkylation of a primary amine. The following protocol describes a representative laboratory-scale synthesis.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or Acetonitrile is chosen to dissolve the amine and the inorganic base without participating in the reaction.

-

Base: An excess of a weak, non-nucleophilic base (K₂CO₃) is used to neutralize the hydrohalic acid byproduct (e.g., HBr) generated during the reaction, driving the equilibrium towards the product.

-

Excess Alkyl Halide: A slight excess of the alkylating agent (undecyl bromide) ensures the complete conversion of the primary amine to the tertiary amine.

-

Purification: Vacuum distillation is effective for purifying high-boiling, non-volatile liquids like this compound, separating it from lower-boiling impurities and non-volatile salts.

Experimental Protocol: Synthesis via N-Alkylation of Undecylamine

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add undecylamine (1 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous acetonitrile (100 mL).

-

Reagent Addition: Begin stirring the suspension and slowly add undecyl bromide (2.2 eq.) via a dropping funnel over 15 minutes.

-

Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 24-48 hours. Monitor the reaction's progress by TLC or GC-MS, looking for the disappearance of the primary and secondary amine intermediates.

-

Work-up: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of fresh acetonitrile.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in diethyl ether (150 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain the final, high-purity this compound.

Caption: Workflow for the synthesis and purification of this compound.

Key Applications in Research and Industry

The distinct physicochemical properties of this compound make it a valuable agent in several specialized fields.

A. Nanoparticle Synthesis: A Steric Stabilizer In the synthesis of colloidal nanoparticles (e.g., quantum dots, metal nanoparticles), this compound functions as a high-temperature coordinating solvent and a surface capping agent.[4]

-

Mechanism of Action: The nitrogen atom's lone pair coordinates to the surface of the growing nanocrystal. The long, bulky undecyl chains then extend into the surrounding solvent, creating a steric barrier that prevents the nanoparticles from aggregating.[5] This steric hindrance is crucial for controlling particle size, size distribution, and maintaining a stable colloidal dispersion.[5]

B. Corrosion Inhibition this compound is an effective corrosion inhibitor for metals in various environments.

-

Mechanism of Action: The inhibition process is a form of chemisorption.[6] The nitrogen atom, with its available lone pair, acts as a Lewis base and adsorbs onto the metal surface (a Lewis acid). This initial adsorption anchors the molecule. Subsequently, the three long, hydrophobic alkyl chains form a dense, nonpolar self-assembled monolayer on the surface. This layer acts as a physical barrier, repelling water and other corrosive agents, thus significantly slowing the electrochemical processes of corrosion.[6][7]

C. Phase-Transfer Catalysis (PTC) In heterogeneous reaction systems (e.g., liquid-liquid or solid-liquid), where reactants are in immiscible phases, this compound can function as a phase-transfer catalyst.

-

Mechanism of Action: While not a classic quaternary ammonium salt, its high lipophilicity allows it to form ion pairs with anions from an aqueous phase. The resulting lipophilic ion pair is then soluble in the organic phase, where it can react with the organic substrate.[8][9] This transport of the reactant across the phase boundary accelerates the reaction rate, often eliminating the need for harsh conditions or expensive homogeneous solvents.[10][11]

Safety and Handling Protocols

This compound is an irritant and requires careful handling to ensure laboratory safety.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors, especially when heated.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

This guide has provided a detailed, science-backed overview of this compound, intended to empower researchers with the knowledge to utilize this versatile chemical effectively and safely in their work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Javed, R., Zia, M., Naz, S., Aisida, S. O., Ao, Q., & Sarvego, I. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 172.

-

PubChem. (n.d.). N,N-Dimethylundecylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Emsley, J. (1971). Synthesis of trimethylsilylphenethylamines. Journal of the Chemical Society C: Organic, 2702.

-

PTC Organics, Inc. (n.d.). Triethylamine. Retrieved from [Link]

- Sood, A., Gupta, A., Dwivedi, P., & Saxena, A. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5176-5184.

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. Retrieved from [Link]

- Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology.

-

Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

- Singh, J., Dutta, T., Kim, K. H., Rawat, M., Samddar, P., & Kumar, P. (2018). ‘Green’ synthesis of metals and their oxide nanoparticles: Applications for environmental remediation. Journal of Nanobiotechnology, 16(1), 84.

- Martins, A. (2014). Corrosion Inhibitors – Principles, Mechanisms and Applications.

-

OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

-

USV. (n.d.). 12 PHASE TRANSFER CATALYSIS FOR GREEN CHEMISTRY. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-N-undecylundecan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. Retrieved from [Link]

- Reichhelm, A., et al. (2021). Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm). RSC Advances, 11(54), 34265-34273.

Sources

- 1. Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Fine Chemicals, Organic Fine Chemicals Supplier [qinmuchem.com]

- 8. biomedres.us [biomedres.us]

- 9. fens.usv.ro [fens.usv.ro]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]

An In-depth Technical Guide to the Health and Safety of Triundecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triundecylamine, a tertiary amine with the chemical formula C₃₃H₆₉N, is a compound utilized in various research and industrial applications. Its long alkyl chains impart specific physical and chemical properties that make it a subject of interest in fields such as materials science and organic synthesis. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for its responsible handling and use in a laboratory setting. This guide provides a comprehensive overview of the available health and safety information for this compound, drawing upon data from safety data sheets and toxicological studies of structurally related compounds to offer a conservative and precautionary approach to its safe management.

Chemical and Physical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties, as these can influence its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C₃₃H₆₉N | N/A |

| Molecular Weight | 479.9 g/mol | N/A |

| Appearance | Varies; can be liquid or waxy solid at room temperature | N/A |

| Odor | Amine-like | N/A |

| Solubility | Insoluble in water; soluble in organic solvents | N/A |

| Boiling Point | Not well-defined; likely high due to molecular weight | N/A |

| Melting Point | Not well-defined | N/A |

| Vapor Pressure | Low at room temperature | N/A |

Toxicological Profile

Acute Toxicity

Acute toxicity refers to the adverse effects that can occur after a single exposure to a substance.

-

Oral: While specific LD50 data for this compound is not available, long-chain amines are generally considered to have low to moderate acute oral toxicity.

-

Dermal: An acute dermal irritation and corrosion study on a substance identified as tridecylamine (a likely synonym for this compound) in rabbits showed no signs of dermal corrosion or irritation after a 4-hour application.[1] However, prolonged or repeated skin contact should be avoided.

-

Inhalation: Due to its low vapor pressure at room temperature, the risk of acute inhalation toxicity is generally low. However, heating the substance or generating aerosols could increase the potential for respiratory exposure and irritation.

Irritation and Sensitization

-

Skin Irritation: As mentioned, a study on tridecylamine did not show irritation in rabbits.[1] However, many amines can be irritating to the skin, and it is prudent to prevent direct contact.

-

Eye Irritation: Direct contact with this compound is likely to cause serious eye irritation or damage, a common property of amines.

-

Skin Sensitization: There is no specific data on the skin sensitization potential of this compound. Some amines are known to be skin sensitizers, meaning that repeated exposure could lead to an allergic skin reaction.

Chronic Toxicity and Carcinogenicity

There are no long-term toxicity or carcinogenicity studies available for this compound. Studies on other amines, such as triethanolamine, have shown some evidence of carcinogenic activity in animal studies at high doses.[2] Given the lack of data, this compound should be handled as a substance with unknown chronic toxicity and carcinogenic potential.

Genotoxicity

No genotoxicity data for this compound was found. It is recommended to handle the substance as potentially genotoxic until data proving otherwise is available.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound.

Hazard Identification and Classification

Based on the available information and analogies with similar compounds, this compound should be considered to have the following hazards:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed) - Precautionary classification.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - Precautionary classification.

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).

-

Aquatic Hazard (Acute and Chronic): Likely to be toxic to aquatic life with long-lasting effects due to its chemical structure.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory.

-

A certified chemical fume hood should be used when there is a potential for generating aerosols, dusts (if solid), or when heating the substance.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following provides a general guideline:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Check glove manufacturer's data for compatibility.

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or coveralls may be necessary.

-

Respiratory Protection: Respiratory protection is generally not required when working with small quantities in a well-ventilated area. If aerosols or vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Waste Disposal

-

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

Chemical waste should be collected in a designated, properly labeled, and sealed container.

-

Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. [3][4][5][6][7]

Conclusion